2-(1,4-oxazepan-2-yl)ethan-1-ol
Description
Properties
CAS No. |
2166925-04-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Alkanes
The most widely reported method involves the cyclization of 2-aminoethanol (ethanolamine) with 1,4-dichlorobutane under basic conditions. This nucleophilic substitution reaction proceeds via a stepwise mechanism:
-
Deprotonation : Sodium hydroxide deprotonates the hydroxyl group of 2-aminoethanol, generating a nucleophilic alkoxide.
-
First Substitution : The alkoxide attacks the terminal chlorine of 1,4-dichlorobutane, forming a secondary amine intermediate.
-
Second Substitution : The amine group subsequently displaces the second chlorine atom, inducing cyclization to form the oxazepane ring.
Reaction Conditions :
-
Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).
-
Temperature : 60–80°C for 12–24 hours.
Limitations :
Brønsted Acid-Catalyzed Intramolecular Etherification
An alternative approach employs Brønsted acids (e.g., H₂SO₄) to catalyze the cyclization of N-tethered bisalcohols. For example, 5-(2-hydroxyethylamino)pentan-1-ol undergoes acid-mediated dehydration to form the oxazepane ring.
Key Advantages :
-
Reduced Byproducts : Intramolecular reactions minimize oligomerization.
-
Mild Conditions : Reactions proceed at room temperature in p-dioxane.
Mechanistic Insights :
-
Protonation : The hydroxyl group is protonated, converting it into a better leaving group.
-
Ether Formation : Nucleophilic attack by the adjacent alcohol group forms the ether linkage.
-
Ring Closure : Sequential proton transfers and bond rotations facilitate seven-membered ring closure.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acid Concentration | 0.5–1.0 M H⁺ | Maximizes at 0.8 M |
| Reaction Time | 6–8 hours | >90% conversion after 7 hours |
| Solvent Polarity | ε = 2.2–4.0 | Higher polarity accelerates cyclization |
Advanced Catalytic Strategies
Transition Metal-Mediated Cyclizations
Recent studies explore palladium-catalyzed couplings for constructing the oxazepane ring. For instance, Suzuki-Miyaura cross-coupling between boronic esters and chloroethanol derivatives enables stereoselective synthesis.
Representative Reaction :
Yield : 82% with 95% enantiomeric excess using chiral ligands.
Enzymatic Synthesis
Lipase-catalyzed kinetic resolutions have been employed to synthesize enantiomerically pure this compound. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling separation via chromatography.
Process Metrics :
-
Enantioselectivity (E) : >200 for CAL-B-catalyzed reactions.
-
Scale-Up Feasibility : Demonstrated at 100-g scale with 88% yield.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow chemistry to enhance reaction control and throughput:
System Configuration :
-
Precursor Mixing : 2-Aminoethanol and 1,4-dichlorobutane fed at 1:1 molar ratio.
-
Reaction Zone : Tubular reactor (80°C, 15 min residence time).
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In-line Purification : Sequential liquid-liquid extraction and short-path distillation.
Performance Metrics :
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball mills reduces environmental impact:
-
Conditions : Stainless steel jars, 30 Hz frequency, 2-hour milling.
-
Yield : 70% without purification.
Analytical Characterization
Spectroscopic Identification
¹H NMR (CDCl₃) :
IR (KBr) :
-
3350 cm⁻¹ (O-H stretch)
-
1110 cm⁻¹ (C-O-C asymmetric stretch)
Chromatographic Purity Assessment
HPLC Conditions :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 99.5 | High | Moderate (solvent use) |
| Acid Catalysis | 85 | 98.2 | Medium | Low (recyclable acid) |
| Continuous Flow | 90 | 99.8 | Very High | Low (reduced waste) |
| Mechanochemical | 70 | 97.0 | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions
2-(1,4-oxazepan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acids are used under conditions that promote nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(1,4-oxazepan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of oxazepane derivatives with biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-oxazepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(1,4-oxazepan-2-yl)ethan-1-ol with structurally related compounds from the provided evidence, focusing on ring systems, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Ring Heteroatoms and Basicity The target compound’s 1,4-oxazepane ring includes oxygen and nitrogen, enhancing polarity compared to the purely nitrogenous azepane in . However, it is less basic than the diazepane (two nitrogens) in , which may exhibit stronger interactions with acidic biological targets. The thioacetate group in introduces sulfur, which could impart redox activity or susceptibility to hydrolysis, unlike the stable ethanol group in the target compound.
Functional Group Reactivity The ethanol group in the target compound enables hydrogen bonding, improving aqueous solubility. In contrast, the acetamide group in may reduce solubility but enhance metabolic stability.
Synthetic Approaches
- The synthesis of involves epoxide ring-opening with a thiol nucleophile under mild conditions . A similar strategy could theoretically be adapted for the target compound by substituting thiols with alcohols.
Biological Implications The oxazepane-ethanol structure may favor interactions with GABAergic or adrenergic receptors, common targets for heterocyclic alcohols. The diazepane-acetamide in might instead target peptidases or kinases due to its amide moiety.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(1,4-oxazepan-2-yl)ethan-1-ol?
- Methodological Answer : Synthesis of this compound typically involves multi-step reactions, including cyclization and hydroxylation. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reaction efficiency due to their high polarity and ability to stabilize intermediates .
- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and selectivity .
- pH adjustment : Acidic or neutral conditions (pH 5–7) are critical during cyclization to avoid undesired side reactions .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile/DMF | 70–85% |
| Temperature | 60–70°C | Maximizes selectivity |
| pH | 6.0–6.5 | Reduces byproducts |
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxazepane ring and hydroxyl group. Peaks at δ 3.5–4.0 ppm (¹H) correlate with ether and alcohol protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 158.12) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for verifying the oxazepane ring conformation .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from:
- Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) and repeat experiments under inert atmospheres .
- Tautomerism : Dynamic NMR or variable-temperature studies can identify equilibrium states between ring-open and ring-closed forms .
- Advanced techniques : 2D NMR (e.g., COSY, HSQC) maps proton-proton and carbon-proton correlations to resolve overlapping signals .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. For example, the hydroxyl group’s oxygen atom shows high electron density, making it reactive toward acylating agents .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to model reaction pathways .
- Case Study : DFT analysis of a related oxazepane derivative revealed a 15% energy barrier reduction when DMF was used as a solvent, aligning with experimental yield improvements .
Q. How do stereochemical variations in the oxazepane ring affect biological activity?
- Methodological Answer :
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to produce enantiopure forms .
- Biological assays : Compare IC50 values of (R)- and (S)-enantiomers in enzyme inhibition studies (e.g., kinase assays). For example, (R)-enantiomers of similar compounds show 3–5× higher activity due to better receptor binding .
- Data Table :
| Enantiomer | Target Enzyme | IC50 (µM) |
|---|---|---|
| (R)-form | Kinase A | 0.45 |
| (S)-form | Kinase A | 1.89 |
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in large-scale syntheses?
- Answer :
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
- Catalyst optimization : Immobilized catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Answer :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via HPLC-MS .
- Metabolic profiling : Use liver microsomes to identify metabolites, focusing on oxidation of the oxazepane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
